

The Evolving Landscape of Iritone-Based Compounds: A Technical Overview

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Compound of Interest

Compound Name: Iritone

Cat. No.: B1232678

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The field of natural product synthesis and modification continues to be a cornerstone of drug discovery, offering complex scaffolds that can be tailored for therapeutic purposes. Within this landscape, **Iritone**, a member of the ionone family, presents a compelling starting point for the development of novel bioactive molecules. This technical guide provides an in-depth look at the foundational chemistry of **Iritone**, its known biological activities, and a prospective roadmap for the discovery and characterization of novel **Iritone**-based compounds.

Core Characteristics of the Iritone Scaffold

Iritone, chemically known as (E)-4-(2,4,6-trimethylcyclohex-3-en-1-yl)but-3-en-2-one, is a C13 monoterpene ketone.^[1] Its structure is characterized by a substituted cyclohexene ring coupled to an α,β -unsaturated ketone side chain, which serves as a reactive handle for chemical modification.^[1]

Physicochemical Properties

A clear understanding of **Iritone**'s physicochemical properties is essential for its use in synthetic chemistry and biological assays. Key quantitative data are summarized below.

Property	Value	Source
Molecular Formula	C ₁₃ H ₂₀ O	[1][2]
Molecular Weight	192.3 g/mol	[1][2]
logKow (Octanol-Water Partition Coefficient)	4.26 (Calculated)	[1]
Stereocenters	3	[2]
E/Z Centers	1	[2]

Table 1: Physicochemical properties of **Iritone**.

Synthetic Pathways and Potential Modifications

The industrial synthesis of **Iritone** typically involves the condensation of iso-Cyclocitral with acetone.[3] The real potential for drug discovery, however, lies in the derivatization of the **Iritone** core. The presence of an activated double bond in the butenone moiety makes it amenable to several classes of chemical reactions.[1]

Key Experimental Protocols for Derivatization

The following are generalized protocols for key reactions that can be applied to the **Iritone** scaffold to generate novel derivatives.

2.1.1 Michael Addition

The conjugated system of **Iritone** is a prime target for Michael-type addition reactions, allowing for the introduction of a wide range of nucleophiles at the β -carbon position.

- Protocol:
 - Dissolve **Iritone** (1 equivalent) in a suitable aprotic solvent (e.g., THF, DMF).
 - Add the desired nucleophile (e.g., a thiol, amine, or carbanion; 1.1-1.5 equivalents).

- Introduce a catalytic amount of a suitable base (e.g., triethylamine, DBU) to facilitate the reaction.
- Stir the reaction mixture at room temperature until completion, monitored by TLC or LC-MS.
- Quench the reaction with a saturated aqueous solution of NH_4Cl .
- Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na_2SO_4 , and concentrate under reduced pressure.
- Purify the crude product via column chromatography.

2.1.2 Reduction of the Ketone

Selective reduction of the ketone to a secondary alcohol can significantly alter the polarity and hydrogen bonding potential of the molecule.

- Protocol:
 - Dissolve **Iritone** (1 equivalent) in methanol or ethanol at 0°C .
 - Add a mild reducing agent, such as sodium borohydride (NaBH_4) (1.1 equivalents), portion-wise.
 - Allow the reaction to stir at 0°C and then warm to room temperature over 1-2 hours.
 - Monitor the reaction for the disappearance of the starting material by TLC.
 - Carefully add acetone to quench any excess NaBH_4 .
 - Remove the solvent under reduced pressure.
 - Add water and extract the product with an organic solvent.
 - Dry the organic layer, concentrate, and purify the resulting alcohol by chromatography.

2.1.3 Epoxidation of the Cyclohexene Double Bond

Targeting the cyclohexene ring's double bond via epoxidation can introduce a reactive epoxide group for further functionalization.

- Protocol:
 - Dissolve **Iritone** (1 equivalent) in a chlorinated solvent like dichloromethane (DCM).
 - Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.2 equivalents), at 0°C.
 - Stir the mixture, allowing it to slowly warm to room temperature.
 - Monitor the reaction by TLC.
 - Upon completion, wash the reaction mixture with a saturated aqueous solution of NaHCO₃ to remove excess acid.
 - Extract the aqueous layer with DCM.
 - Combine the organic layers, dry over anhydrous Na₂SO₄, concentrate, and purify the epoxide product.

Biological Activity and Potential Therapeutic Applications

While research on **Iritone** itself is limited, the broader ionone class, to which it belongs, has demonstrated a range of biological activities, suggesting a promising future for novel **Iritone**-based compounds. Ionones have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties.^{[4][5]}

Known Biological Data for Iritone

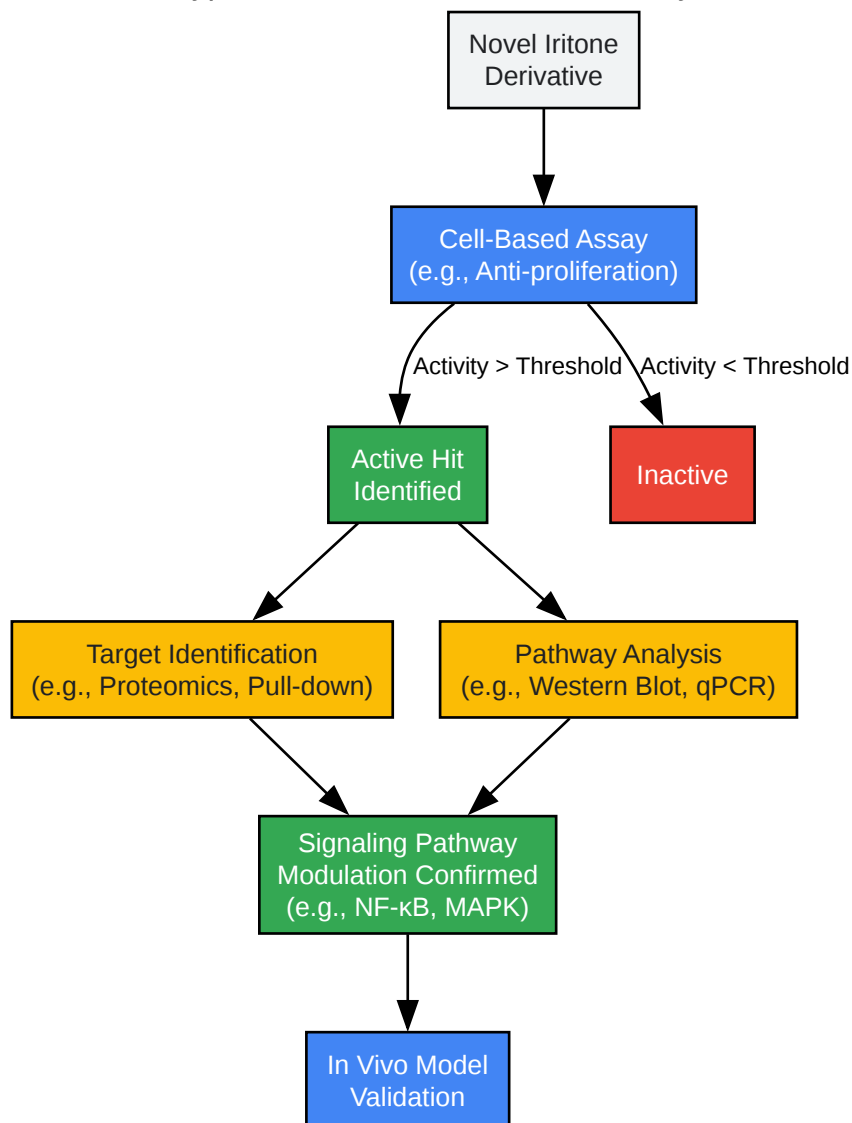
Assay	Result	Animal Model	Source
Acute Toxicity	LD ₅₀ : 2000 - 10000 mg/kg	Animal Models	[1]
Genotoxicity	No significant effects in vitro	Not Applicable	[1]
CNS Effects	Sedative effects upon inhalation	Not Specified	[1]

Table 2: Summary of reported biological activities for **Iritone**.

Postulated Signaling Pathway Involvement

Based on studies of related terpenoids and ionones, novel **Iritone** derivatives could potentially modulate key cellular signaling pathways implicated in cancer and inflammation.[4] For instance, β -ionone has been shown to influence the expression of cell cycle regulatory proteins and pro-inflammatory mediators.[4] A hypothetical workflow for investigating the mechanism of action of a novel **Iritone** derivative is presented below.

Hypothetical Workflow for MoA Study

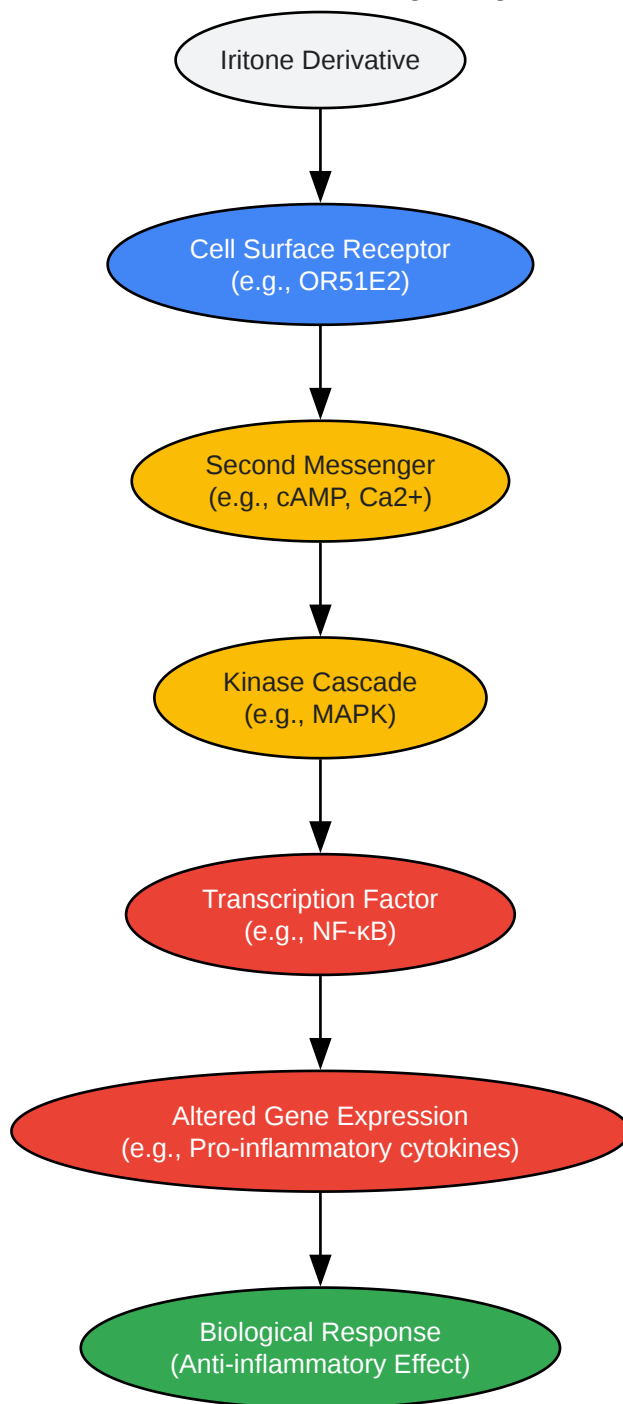


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Caption: A logical workflow for identifying the mechanism of action of a novel compound.

Further investigation into how these compounds interact with specific targets, such as the olfactory receptor OR51E2 which is activated by β -ionone, could reveal novel therapeutic avenues.^[4]

Potential Iritone Derivative Signaling Cascade

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Caption: A hypothetical signaling pathway modulated by an **Iritone** derivative.

Conclusion and Future Directions

Iritone serves as a readily accessible and chemically versatile scaffold for the development of novel compounds. Its core structure, combined with the known biological activities of the wider ionone family, provides a strong rationale for its exploration in drug discovery programs. Future research should focus on the systematic synthesis of **Iritone** derivative libraries and their subsequent screening in robust biological assays to identify lead compounds for inflammation, infectious diseases, and oncology. Detailed structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these novel chemical entities.

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